physicochemical properties of 4-(2-Aminophenyl)butyric Acid, Hydrochloride
physicochemical properties of 4-(2-Aminophenyl)butyric Acid, Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Aminophenyl)butyric Acid, Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Aminophenyl)butyric acid, hydrochloride (CAS No: 56182-28-6) is a compound of interest in various research and development sectors. Its utility is fundamentally linked to its physicochemical properties, which dictate its behavior in biological and chemical systems. This document provides a comprehensive overview of these properties, including its chemical structure, solubility, melting point, and partition coefficient. Furthermore, it outlines detailed experimental protocols for the determination of these key parameters, offering a foundational guide for laboratory investigation.
Core Physicochemical Properties
The fundamental characteristics of 4-(2-Aminophenyl)butyric acid, hydrochloride are summarized below. These values are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation and delivery strategies.
Chemical and Physical Data
Quantitative data for 4-(2-Aminophenyl)butyric acid, hydrochloride are presented in the following tables for clarity and ease of comparison.
Table 1: Chemical Identifiers and Formula
| Property | Value | Source(s) |
| CAS Number | 56182-28-6 | [1][2][3] |
| Molecular Formula | C10H14ClNO2 | [1][2][3][4] |
| Molecular Weight | 215.68 g/mol | [1][3] |
| Appearance | Off-White Solid | [1][4][5] |
| Canonical SMILES | C1=CC=C(C(=C1)CCCC(=O)O)N.Cl | [2] |
Table 2: Physicochemical Parameters
| Property | Value | Source(s) |
| Melting Point | 165-167°C | [1][5][6] |
| Boiling Point | 364°C at 760 mmHg | [1] |
| XLogP3 (logP) | 3.05930 | [1] |
| Topological Polar Surface Area | 63.3 Ų | [1][4] |
| Storage Conditions | -20°C Freezer | [1][5][6] |
Solubility Profile
The hydrochloride salt form of 4-(2-aminophenyl)butyric acid enhances its solubility in aqueous solutions.[2] A qualitative summary of its solubility in common laboratory solvents is provided below.
Table 3: Qualitative Solubility
| Solvent | Solubility | Source(s) |
| Water | Soluble | [2][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Methanol | Soluble | [5] |
Experimental Protocols
The accurate determination of physicochemical properties is paramount. The following sections detail standard methodologies for key experiments.
Determination of Melting Point (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[7]
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup[7]
-
Capillary tubes (sealed at one end)[8]
-
Thermometer[8]
-
Mortar and pestle[8]
-
Spatula
Procedure:
-
Sample Preparation: Ensure the 4-(2-Aminophenyl)butyric acid, hydrochloride sample is completely dry and finely powdered using a mortar and pestle.[8][9]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample, packing it to a depth of 2-3 mm. Tap the sealed end gently on a hard surface to compact the powder at the bottom.[10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]
-
Initial Determination: Heat the sample rapidly to get an approximate melting range. This helps in saving time for subsequent, more precise measurements.[7]
-
Precise Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow.[7]
Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold standard method for determining thermodynamic solubility.[11]
Objective: To quantify the concentration of a saturated solution of the compound in water at a specific temperature.
Apparatus:
-
Glass vials or flasks with screw caps
-
Analytical balance
-
Shaker or orbital incubator set to a constant temperature (e.g., 25°C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
pH meter
Procedure:
-
Preparation: Add an excess amount of 4-(2-Aminophenyl)butyric acid, hydrochloride to a vial containing a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4).[11][12] The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[13]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[11]
-
Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
Caption: A flowchart of the shake-flask method for solubility.
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter for predicting membrane permeability and overall ADME properties.[14]
Objective: To determine the ratio of the compound's concentration in an organic phase (n-octanol) versus an aqueous phase (water or buffer) at equilibrium.
Apparatus:
-
Separatory funnels or vials
-
n-Octanol and purified water (or buffer, pH 7.4)
-
Shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[12][13]
-
Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a vial.
-
Partitioning: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[13]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two immiscible layers.
-
Concentration Measurement: Carefully sample both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase ([organic] and [aqueous]) using an appropriate analytical technique.[12]
-
Calculation: Calculate the partition coefficient (P) and then logP using the following equations:
Determination of Acidity Constant (pKa)
The pKa value indicates the strength of an acid in solution and is vital for understanding a compound's ionization state at different physiological pH values.
Objective: To determine the pH at which the compound is 50% ionized.
Apparatus:
-
Burette
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure (Potentiometric Titration):
-
Sample Preparation: Dissolve a precisely weighed amount of 4-(2-Aminophenyl)butyric acid, hydrochloride in a known volume of purified water.
-
Titration Setup: Place the solution in a beaker and insert the pH electrode. Begin stirring.
-
Titration: Add the standardized base titrant in small, precise increments. Record the pH of the solution after each addition.[16]
-
Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show one or more inflection points (equivalence points).[15]
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point. This is the point on the curve where half of the volume of titrant required to reach the first equivalence point has been added.[17] At this specific point, pH = pKa.[17]
Biological Context
While specific signaling pathways for 4-(2-Aminophenyl)butyric acid, hydrochloride are not extensively documented, research into related structures provides context for its potential applications. The presence of an aminophenyl and a butyric acid moiety suggests possible interactions with neurological targets. For instance, research indicates that this compound may exhibit neuroprotective properties and has been investigated in the context of neurodegenerative diseases.[2] It is suggested that its mechanism might involve the modulation of neuroinflammation and oxidative stress.[2] It is structurally distinct from, and should not be confused with, 4-Amino-3-phenylbutyric acid HCl (Phenibut), which is a known GABAB receptor agonist.[18][19]
Caption: Logical flow from compound testing to data application.
References
- 1. echemi.com [echemi.com]
- 2. Buy 4-(2-Aminophenyl)butyric Acid, Hydrochloride | 56182-28-6 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-(2-AMINO-PHENYL)-BUTYRIC ACID HCL | 56182-28-6 [amp.chemicalbook.com]
- 6. 4-(2-AMINO-PHENYL)-BUTYRIC ACID HCL | 56182-28-6 [amp.chemicalbook.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. scribd.com [scribd.com]
- 9. westlab.com [westlab.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. researchgate.net [researchgate.net]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. acdlabs.com [acdlabs.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. google.com [google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. scbt.com [scbt.com]
- 19. Phenibut - Wikipedia [en.wikipedia.org]
